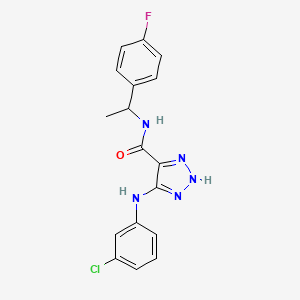![molecular formula C21H18N4O3 B14102509 3'-(2-hydroxy-4-methylphenyl)-1,5'-dimethyl-1'H-spiro[indole-3,4'-pyrrolo[3,4-c]pyrazole]-2,6'(1H,5'H)-dione](/img/structure/B14102509.png)
3'-(2-hydroxy-4-methylphenyl)-1,5'-dimethyl-1'H-spiro[indole-3,4'-pyrrolo[3,4-c]pyrazole]-2,6'(1H,5'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione is a complex heterocyclic compound that features both indole and pyrazole moieties. This compound is notable for its unique spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the indole and pyrazole rings makes it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the cycloaddition reaction involving indole derivatives and pyrazole intermediates . The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to scale up the production while maintaining efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties can bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenyl-3-methylpyrazole share structural similarities with the pyrazole moiety.
Indole Derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid are structurally related to the indole moiety.
Uniqueness
The uniqueness of 3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione lies in its spirocyclic structure, which combines the properties of both indole and pyrazole rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C21H18N4O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-(2-hydroxy-4-methylphenyl)-1',5-dimethylspiro[1H-pyrrolo[3,4-c]pyrazole-4,3'-indole]-2',6-dione |
InChI |
InChI=1S/C21H18N4O3/c1-11-8-9-12(15(26)10-11)17-16-18(23-22-17)19(27)25(3)21(16)13-6-4-5-7-14(13)24(2)20(21)28/h4-10,26H,1-3H3,(H,22,23) |
InChI Key |
IAYCUTOIWLPXPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC3=C2C4(C5=CC=CC=C5N(C4=O)C)N(C3=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14102436.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14102439.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102445.png)

![3-(2-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14102455.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102463.png)



![(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14102485.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14102486.png)
![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14102487.png)
![1-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14102492.png)
![N-(4-methoxyphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide](/img/structure/B14102497.png)
